N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a pyridin-3-yl substituent at the quinoline 2-position and a 1,3-benzodioxol-5-yl group attached via a carboxamide linkage at the 4-position.
Properties
Molecular Formula |
C22H15N3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15N3O3/c26-22(24-15-7-8-20-21(10-15)28-13-27-20)17-11-19(14-4-3-9-23-12-14)25-18-6-2-1-5-16(17)18/h1-12H,13H2,(H,24,26) |
InChI Key |
JHWWZZJIPVUNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the pyridine moiety: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Formation of the carboxamide group: This can be done by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers on the Quinoline Ring
Two positional isomers, N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide (52) and N-(1,3-benzodioxol-5-yl)quinoline-5-carboxamide (53), highlight the impact of carboxamide substituent placement on quinoline (Table 1) :
Table 1: Physical and Spectral Properties of Positional Isomers
| Property | Compound 52 (3-Carboxamide) | Compound 53 (5-Carboxamide) |
|---|---|---|
| Melting Point (°C) | 254–256 | 202–203 |
| Molecular Formula | C₁₇H₁₂N₂O₃ | C₁₇H₁₂N₂O₃ |
| Molecular Weight (m/z) | 292 [M]⁺ | 292 [M]⁺ |
| IR C=O Stretch (cm⁻¹) | 1659 | 1643 |
- Key Observations :
- The 3-carboxamide isomer (52) exhibits a higher melting point, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) facilitated by the substituent’s position.
- Both compounds showed moderate cytotoxicity in MTT assays, but positional differences may influence target binding efficiency .
Substitution at the Quinoline 6-Position
The addition of a chlorine atom at the quinoline 6-position, as in G547-0245 (N-(1,3-benzodioxol-5-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide), introduces electronic and steric effects (Table 2) :
Table 2: Chloro-Substituted Analog (G547-0245)
| Property | G547-0245 | Target Compound (No Cl) |
|---|---|---|
| Molecular Formula | C₂₃H₁₆ClN₃O₃ | C₂₂H₁₆N₃O₃ |
| Molecular Weight | 425.85 g/mol | 382.38 g/mol |
| Substituent Effects | Enhanced lipophilicity | Reduced steric hindrance |
- No direct bioactivity data are available for G547-0245, but chloro-substituted quinolines often exhibit enhanced binding to hydrophobic enzyme pockets .
Variation in Amide Substituents
Compound 34 (N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide) replaces the benzodioxol group with a pyrazole-cyanobenzyl moiety (Table 3) :
Table 3: Amide Substituent Comparison
| Property | Compound 34 | Target Compound |
|---|---|---|
| Amide Group | Pyrazole-cyanobenzyl | 1,3-Benzodioxol-5-yl |
| Molecular Formula | C₂₉H₂₁F₃N₆O | C₂₂H₁₆N₃O₃ |
| Functional Impact | Electron-withdrawing CF₃ | Electron-rich benzodioxole |
Pyridine Ring Positional Isomerism
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide () demonstrates the effect of pyridine substitution at the 2-position versus 3-position :
- Key Observations: Pyridin-2-yl groups may participate in different π-π stacking or metal coordination compared to pyridin-3-yl, altering target selectivity. No bioactivity data are provided, but such positional changes are critical in kinase inhibitor design, where binding pocket geometry dictates efficacy .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimalarial applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline core, a pyridine group, and a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 369.4 g/mol. The unique combination of these functional groups is believed to contribute significantly to its biological activity.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Tubulin Polymerization : This mechanism leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies.
- Antimalarial Activity : The compound has shown effectiveness against Plasmodium falciparum, the causative agent of malaria, indicating its potential as an antimalarial agent.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
- Cell Lines Tested : It has been tested on various cancer cell lines, demonstrating significant antiproliferative effects.
- Mechanism : The inhibition of tubulin polymerization disrupts microtubule dynamics, essential for mitosis, leading to increased apoptosis in malignant cells.
Antimalarial Activity
The compound's antimalarial potential has been highlighted in several research efforts:
- Efficacy : It has shown promising results in inhibiting the growth of Plasmodium falciparum, with IC50 values indicating moderate to high potency.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds underscores the unique biological profile of this compound. The following table summarizes key features and activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)quinoline | Similar benzodioxole and quinoline structure | Anticancer activity |
| N-(2-Pyridyl)-4(3H)-quinazolinone | Quinazolinone derivative with pyridine substitution | Antimicrobial properties |
| 4-Aminoquinoline | Basic quinoline structure with amino group | Antimalarial properties |
| 6-Methoxyquinoline | Quinoline with methoxy substitution | Potential anticancer activity |
This table illustrates how the specific arrangement of functional groups in this compound may enhance its efficacy compared to other quinoline derivatives.
Case Studies and Research Findings
- Apoptosis Induction : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines through caspase activation pathways.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, further supporting its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
